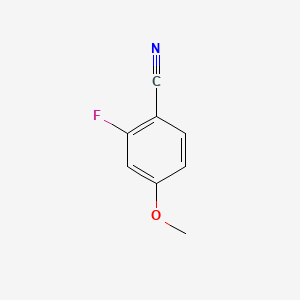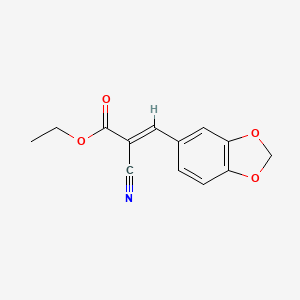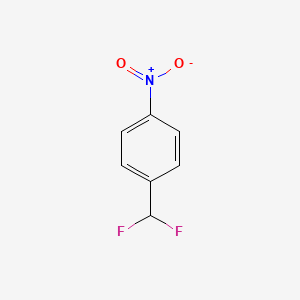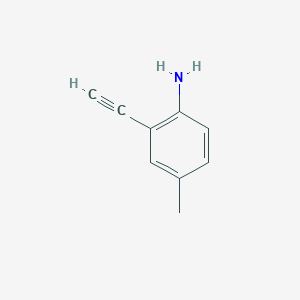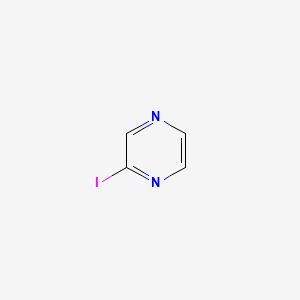
2(1H)-Quinoxalinone, 3-(2-thienyl)-
Overview
Description
2(1H)-Quinoxalinone, 3-(2-thienyl)-, also known as 2-thienyl-3-quinoxalinone (TQO), is a heterocyclic organic compound that has been studied for its scientific research applications. It has been used for a variety of purposes, including as a building block for synthesis of various compounds, as a ligand for coordination complexes, and as a scaffold for drug design.
Scientific Research Applications
Biological and Pharmacological Applications
Quinoxalinones, characterized by their nitrogen-containing heterocyclic structure, are frequently found in a variety of pharmacologically active compounds. Their versatility and synthetic accessibility have led to the emergence of numerous derivatives with significant biological applications. For instance, quinoxalinone-based derivatives have entered various clinical trials, demonstrating their potential in pharmaceutical applications. This is attributed to their broad biological activities and the ability to undergo various derivatization processes to enhance their pharmacological profiles (Shi et al., 2017).
Synthetic and Chemical Applications
The synthesis of quinoxalinone derivatives has been explored through various innovative methods, including metal-free C3-alkoxycarbonylation. This process facilitates the efficient preparation of quinoxaline-3-carbonyl compounds, highlighting the synthetic versatility of quinoxalinones and their analogues. Such methods are crucial for the development of novel compounds with potential biological applications, demonstrating the importance of quinoxalinones in synthetic chemistry (Xie et al., 2019).
Antimicrobial Activities
Quinoxalinone derivatives have shown promising results as antimicrobial agents. The development of 2-quinoxalinone-3-hydrazone derivatives via microwave irradiation technique has led to compounds with marked potency against microbial pathogens. This indicates the potential of quinoxalinone derivatives in addressing the challenge of infectious diseases, further emphasizing their relevance in medicinal chemistry (Ajani et al., 2010).
Optical and Electrochromic Applications
The study of quinoxalinones extends beyond pharmacological applications to include materials science, where their photophysical properties have been harnessed. For example, quinoxalinone derivatives have been used in the preparation of fluorogenic probes for the detection of hydrogen sulfide, showcasing their utility in chemical sensing and imaging applications (Renault et al., 2017).
Mechanism of Action
Target of Action
The compound “2(1H)-Quinoxalinone, 3-(2-thienyl)-” is a quinoxalinone derivative. Quinoxalinone and its derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities . Therefore, the primary targets of this compound could be enzymes or receptors involved in these biological processes.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2(1H)-Quinoxalinone, 3-(2-thienyl)- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with acetyl-CoA synthetase 2 (ACSS2), an enzyme involved in the conversion of acetate to acetyl-CoA. This interaction is significant as it impacts the regulation of histone and transcription factor acetylation, thereby influencing gene expression and cellular metabolism . Additionally, 2(1H)-Quinoxalinone, 3-(2-thienyl)- has been shown to inhibit the uptake of acetic acid into lipids and histones, further highlighting its role in metabolic regulation .
Cellular Effects
The effects of 2(1H)-Quinoxalinone, 3-(2-thienyl)- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the acetylation processes within cells, thereby altering the expression of genes involved in metabolic pathways . Furthermore, 2(1H)-Quinoxalinone, 3-(2-thienyl)- can impact cellular metabolism by regulating the levels of acetyl-CoA, a key intermediate in energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 2(1H)-Quinoxalinone, 3-(2-thienyl)- exerts its effects through specific binding interactions with biomolecules. It binds to acetyl-CoA synthetase 2 (ACSS2), inhibiting its activity and thereby reducing the synthesis of acetyl-CoA from acetate . This inhibition leads to decreased acetylation of histones and transcription factors, resulting in altered gene expression. Additionally, 2(1H)-Quinoxalinone, 3-(2-thienyl)- may interact with other enzymes and proteins involved in metabolic pathways, further influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2(1H)-Quinoxalinone, 3-(2-thienyl)- have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods Long-term exposure to 2(1H)-Quinoxalinone, 3-(2-thienyl)- has been observed to result in sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biochemical influence .
Dosage Effects in Animal Models
The effects of 2(1H)-Quinoxalinone, 3-(2-thienyl)- vary with different dosages in animal models. At lower doses, this compound has been shown to modulate metabolic pathways without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without toxicity .
Metabolic Pathways
2(1H)-Quinoxalinone, 3-(2-thienyl)- is involved in several metabolic pathways, primarily through its interaction with acetyl-CoA synthetase 2 (ACSS2) . By inhibiting ACSS2, this compound affects the synthesis of acetyl-CoA, a critical molecule in the tricarboxylic acid cycle and oxidative phosphorylation . This inhibition can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2(1H)-Quinoxalinone, 3-(2-thienyl)- within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
2(1H)-Quinoxalinone, 3-(2-thienyl)- exhibits specific subcellular localization, which is crucial for its activity and function . It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in metabolic and gene regulatory processes . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its biochemical efficacy .
Properties
IUPAC Name |
3-thiophen-2-yl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-11(10-6-3-7-16-10)13-8-4-1-2-5-9(8)14-12/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIKCZVHLJFOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352351 | |
| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64532-10-1 | |
| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

